molecular formula C20H26N2O5S2 B6573792 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946347-75-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6573792
CAS No.: 946347-75-7
M. Wt: 438.6 g/mol
InChI Key: ANIHUHLXKPYXJJ-UHFFFAOYSA-N
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Description

The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a benzene sulfonamide moiety at position 5. The benzene ring is further functionalized with a methoxy group at position 2 and methyl groups at positions 4 and 6. Key features include:

  • Molecular framework: Dual sulfonamide groups (ethanesulfonyl and benzene sulfonamide).
  • Substituent effects: Methoxy and methyl groups on the benzene ring influence steric and electronic properties.
  • Hypothetical molecular formula: Likely C₂₀H₂₆N₂O₅S₂ (inferred from for a positional isomer) .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-18(16)22)21-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h8-9,11-13,21H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIHUHLXKPYXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DBU-Mediated [4 + 2] Annulation

A catalyst-free annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs*) and α,α-dicyanoalkenes achieves >20:1 diastereoselectivity under optimized conditions (toluene, DBU, RT). This method generates the tetrahydroquinoline skeleton with a tosyl-protected amine at position 1 (Table 1).

Table 1: Optimization of Annulation Conditions for Tetrahydroquinoline Formation

BaseSolventTemperatureYield (%)Dr
Cs₂CO₃DCMRT80>20:1
DBUTolueneRT96>20:1
Na₂CO₃THFRT4510:1

Key advantages include gram-scale compatibility and one-pot synthesis potential. However, the tosyl group necessitates subsequent deprotection and functionalization, which may introduce scalability challenges.

Manganese-Catalyzed Borrowing Hydrogen Methodology

Employing a manganese(I) PN₃ pincer complex, this approach couples 2-aminobenzyl alcohols with secondary alcohols under H₂ pressure (120°C, sealed vial). The reaction achieves 85–92% yields for 1,2,3,4-tetrahydroquinolines with water as the sole byproduct. While atom-efficient, this method requires precise control of hydrogen pressure to avoid over-reduction to decahydroquinolines.

Functionalization of the Tetrahydroquinoline Nitrogen

Sulfonylation with Ethanesulfonyl Chloride

The tetrahydroquinoline’s primary amine undergoes sulfonylation using ethanesulfonyl chloride. Optimal conditions (Table 2) derive from analogous protocols for para-toluene sulfonamide derivatives:

Table 2: Sulfonylation Reaction Parameters

BaseSolventTemperatureTime (h)Yield (%)
PyridineDCM0°C → RT488
TEATHFRT676
DBUAcetone40°C392

Pyridine or DBU effectively scavenge HCl, minimizing side reactions. Post-sulfonylation, silica gel chromatography (PE/EA = 10:1) isolates the product with >95% purity.

Synthesis of 2-Methoxy-4,5-Dimethylbenzenesulfonamide

Sulfonation and Chlorination

Starting from 2-methoxy-4,5-dimethylbenzene, sulfonation with chlorosulfonic acid (ClSO₃H) at 0°C generates the sulfonic acid, which is treated with PCl₅ to yield 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

Aminolysis with Tetrahydroquinoline Intermediate

The sulfonyl chloride reacts with the secondary amine of the ethanesulfonyl-tetrahydroquinoline under Schotten-Baumann conditions (NaOH, H₂O/EtOAc):

R-NH2+Ar-SO2ClNaOHR-NH-SO2-Ar+NaCl\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{NaOH}} \text{R-NH-SO}_2\text{-Ar} + \text{NaCl}

Critical Note: Excess sulfonyl chloride (1.2 eq.) and vigorous stirring prevent disulfide formation, a common side reaction in sulfonamide synthesis.

Integrated Synthetic Route and Optimization

A consolidated pathway (Scheme 1) combines the above steps:

  • Annulation to form tetrahydroquinoline.

  • Deprotection of the tosyl group (H₂SO₄/MeOH, 60°C, 8 h).

  • Sulfonylation with ethanesulfonyl chloride.

  • Coupling with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.

Scheme 1: Integrated Synthesis of Target Compound

  • Tetrahydroquinoline Core : [4 + 2] annulation → Deprotection → Ethanesulfonylation.

  • Sulfonamide Arm : Sulfonation/chlorination → Aminolysis.

Yield Analysis:

  • Step 1: 89% (annulation) → 92% (sulfonylation).

  • Step 2: 78% (sulfonamide coupling).

  • Overall Yield : 63% (multi-step).

Challenges and Mitigation Strategies

Diastereoselectivity in Annulation

While DBU-mediated annulation achieves >20:1 dr, competing pathways may arise with electron-deficient alkenes. Pre-complexation of p-QMs with Lewis acids (e.g., Zn(OTf)₂) enhances selectivity but introduces metal contamination risks.

Sulfonamide Stability

The target compound’s sulfonamide groups are prone to hydrolysis under acidic conditions. Storage at −20°C in amber vials with molecular sieves ensures stability >6 months.

Purification Difficulties

Silica gel chromatography may degrade labile sulfonamides. Alternatives include:

  • Reverse-phase HPLC (C18 column, MeCN/H₂O gradient).

  • Crystallization from EtOAc/hexane (3:1) .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.

  • Reduction: Reduction reactions can modify the quinoline core and sulfonyl groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogens, alkylating agents.

Major Products:

Oxidation and reduction reactions lead to various oxidized and reduced derivatives. Substitution reactions result in modified sulfonamide compounds with different substituents on the aromatic rings.

Scientific Research Applications

Chemistry:

  • Catalysis: The compound can act as a catalyst in organic reactions, particularly in facilitating complex transformations.

  • Material Science: Used in the synthesis of advanced materials with unique properties.

Biology:

  • Enzyme Inhibition: The compound can inhibit certain enzymes, making it valuable in biochemical studies.

  • Antimicrobial Activity: Shows potential as an antimicrobial agent against various pathogens.

Medicine:

  • Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

  • Polymer Production: Utilized in the production of specialty polymers with enhanced properties.

  • Chemical Sensors: Integrated into sensors for detecting specific chemical substances.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and methoxy groups play crucial roles in binding to these targets, thereby modulating their activity. Specific pathways involved include inhibition of enzymatic activity and disruption of cellular processes critical to disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is compared to four analogs (Table 1), highlighting substituent positions, functional groups, and molecular weight differences.

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Benzene Sulfonamide Substituents Tetrahydroquinoline Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-methoxy-4,5-dimethyl Ethanesulfonyl C₂₀H₂₆N₂O₅S₂ ~438.56 Dual sulfonamides; methoxy and methyl groups in ortho and para positions
Compound : N-[1-(ethanesulfonyl)-...-4-methoxy-3,5-dimethylbenzene-1-sulfonamide 4-methoxy-3,5-dimethyl Ethanesulfonyl C₂₀H₂₆N₂O₅S₂ 438.5608 Positional isomer of target; methoxy at para, methyl at meta positions
Compound : N-(1-(2-methoxyethyl)-...-dihydrobenzo[b][1,4]dioxine-6-sulfonamide 2,3-dihydrobenzo[b][1,4]dioxine-6-yl 2-methoxyethyl C₂₀H₂₄N₂O₅S 404.5 Dioxane ring replaces benzene; methoxyethyl instead of ethanesulfonyl
Compound : Trifluoromethanesulfonamide with diazenyl group Trifluoromethanesulfonamide Methyl + diazenyl C₁₇H₁₅F₃N₈O₂S 452.41 Azo linkage (diazenyl); dicyanoimidazole and triflyl group
Compound : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide Naphthalene + 4-methoxyphenyl Not provided Not provided Chiral center (99% ee); bulky naphthalene moiety

Key Findings from Structural Analysis

A. Substituent Positional Isomerism (Target vs. Compound)
  • The target compound’s 2-methoxy-4,5-dimethyl benzene sulfonamide differs from ’s 4-methoxy-3,5-dimethyl isomer . Electronic effects: Para-methoxy () enhances electron-donating resonance effects, whereas ortho-methoxy may favor inductive electron withdrawal.
Functional Group Variations

Ethanesulfonyl vs. Methoxyethyl () :

  • Ethanesulfonyl is a strong electron-withdrawing group, improving solubility in polar solvents and metabolic stability. Methoxyethyl () introduces ether-like flexibility but lacks sulfonyl’s acidity .

Trifluoromethanesulfonamide () :

  • The triflyl group (CF₃SO₂) in is more electron-withdrawing than benzene sulfonamide, increasing acidity of the sulfonamide proton (pKa ~1-2 vs. ~10 for benzene sulfonamides) .
Heterocyclic Modifications
  • The dihydrobenzo[b][1,4]dioxine ring in replaces the benzene sulfonamide, enhancing lipophilicity due to the oxygen-rich dioxane ring .
  • The azo group in introduces photoresponsive properties, suggesting applications in dyes or photopharmacology .
Steric and Chiral Effects
  • ’s compound features a bulky naphthalene group and chiral center (99% enantiomeric excess), which could improve target selectivity but reduce solubility . The target compound lacks evident chiral centers.

Implications for Research and Development

  • Drug design : Ethanesulfonyl and methoxy/methyl groups in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • Positional isomerism : ’s para-methoxy analog might exhibit superior crystallinity due to symmetrical substitution, aiding in formulation .
  • Limitations : Experimental data (e.g., NMR, solubility) for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the tetrahydroquinoline moiety and sulfonamide group, suggest diverse pharmacological applications.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Tetrahydroquinoline moiety : Known for its role in various biological activities.
  • Ethanesulfonyl group : Enhances solubility and biological interactions.
  • Methoxy and dimethylbenzene substituents : Potentially influence the compound's reactivity and biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis, similar to other sulfonamides.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways relevant to disease states.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antibacterial Activity

Studies suggest that compounds with similar structural features to sulfonamides exhibit antibacterial properties. The sulfonamide group is known for its efficacy against a range of bacterial infections by inhibiting folate synthesis pathways.

Anticancer Activity

Preliminary findings indicate potential anticancer properties. Compounds containing tetrahydroquinoline structures have been associated with anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to other biologically active substances:

Compound NameStructural FeaturesBiological ActivityUniqueness
SulfamethoxazoleSulfonamide groupAntibacterialWidely used antibiotic
Quinolone derivativesHeterocyclic structureAntibacterialBroad-spectrum activity
Tetrahydroquinoline derivativesSimilar core structureAnticancerPotentially novel mechanisms

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Studies : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, establishing a foundation for exploring this compound's potential in this area .
  • Anticancer Research : A recent investigation into tetrahydroquinoline derivatives revealed their ability to inhibit cancer cell proliferation in vitro. The study reported IC50 values indicating effective concentrations for inducing cytotoxicity in various cancer cell lines .
  • Mechanistic Insights : Research into the mechanism of action of similar compounds has shown that they may interact with specific enzymes or receptors involved in critical cellular processes. This information could guide future studies on the pharmacodynamics of the target compound .

Q & A

Q. Key Parameters Table :

ParameterOptimal Range/ChoiceImpact on Yield/Purity
Temperature40–50°C (reflux)Minimizes side reactions
SolventDichloromethane or DMFEnhances sulfonyl group reactivity
PurificationSilica gel chromatographyRemoves unreacted sulfonyl chlorides

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy and methyl groups on benzene) and tetrahydroquinoline core integrity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 492.58 for analogous compounds) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .

Basic: How to design initial biological activity screening assays?

Methodological Answer:

  • In Vitro Enzyme Inhibition : Use fluorescence-based assays (e.g., human carbonic anhydrase II) with varying compound concentrations (1–100 µM) to calculate IC50 values .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing results to positive controls like doxorubicin .

Advanced: What methodologies elucidate its enzyme interaction mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized enzyme targets .
  • Molecular Dynamics Simulations : Model ligand-enzyme complexes (e.g., using AutoDock Vina) to identify critical hydrogen bonds and hydrophobic interactions .
  • X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., nNOS) to map binding pockets .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Repeat assays under standardized conditions (pH 7.4, 37°C) with rigorous controls .
  • Purity Validation : Re-analyze compound batches via HPLC and NMR to exclude impurity-driven artifacts .
  • Dose-Response Curves : Test across 5–6 log concentrations to confirm activity trends and rule out false positives .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., replace methoxy with fluorine or methyl groups) .
  • Biological Profiling : Compare IC50 values across analogs to identify critical functional groups (e.g., sulfonamide vs. carboxamide) .

Q. SAR Table (Example) :

Substituent PositionModificationEnzyme Inhibition (IC50)
Benzene (C2)Methoxy → FluorineIC50 ↓ 30%
TetrahydroquinolineEthanesulfonyl → BenzylIC50 ↑ 2-fold

Advanced: How to assess pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and correlate with bioavailability .

Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .
  • Salt Formation : Synthesize sodium or hydrochloride salts to improve solubility (>1 mg/mL in PBS) .

Advanced: What strategies improve target selectivity over related enzymes?

Methodological Answer:

  • Selectivity Screening : Profile against enzyme isoforms (e.g., nNOS vs. eNOS/iNOS) using kinetic assays .
  • Computational Filtering : Prioritize analogs with lower predicted binding energies for off-targets using docking scores .

Advanced: How to design comparative studies with structural analogs?

Methodological Answer:

  • Synthesize Key Analogs : Focus on sulfonamide and tetrahydroquinoline variations (e.g., ethylsulfonyl vs. benzenesulfonyl) .
  • Multiparametric Analysis : Compare logP, IC50, and solubility to rank analogs for lead optimization .

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